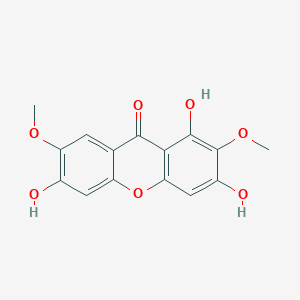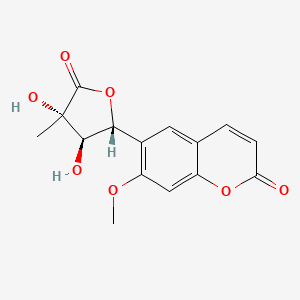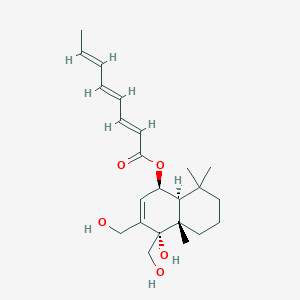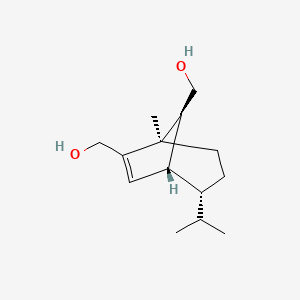
PtdIns-(3,4,5)-P3 (1-stearoyl, 2-arachidonoyl) (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3,4,5)-P3 can serve as an anchor for the binding of signal transduction proteins bearing pleckstrin homology (PH) domains. Centuarin α and Akts are examples of PtdIns-(3,4,5)-P3-binding proteins. Protein-binding to PtdIns-(3,4,5)-P3 is important for cytoskeletal rearrangements and membrane trafficking. PtdIns-(3,4,5)-P3 is resistant to cleavage by PI-specific PLC. Thus, it is likely to function in signal transduction as a modulator in its own right, rather than as a source of inositol tetraphosphates. For further reading on inositol phospholipids, see also references and .
Applications De Recherche Scientifique
Accumulation and Significance in Marine Fish
A study by Tanaka et al. (2003) revealed that in yellowtail (Seriola quinqueradiata), a marine fish, phosphatidylinositol (PtdIns) predominantly comprises 1-stearoyl-2-arachidonoyl species. This composition is conserved across various fish tissues and may have physiological significance similar to that in mammals, potentially acting as signaling molecules in cells (Tanaka et al., 2003).
Alterations in Ethanol-Treated Rats
Cronholm et al. (1992) investigated the effects of an ethanol-containing diet on rats, finding a significant decrease in arachidonoyl species of PtdIns phosphates in the pancreas. This study suggests that ethanol consumption can alter the molecular composition of PtdIns phosphates, potentially impacting cellular signaling processes (Cronholm et al., 1992).
Chemical Synthesis and Diastereoisomers
Gaffney and Reese (2001) describe the chemical synthesis of naturally occurring PtdIns(3,4,5)P3, where the 1- and 2-hydroxy functions of glycerol are esterified with stearic and arachidonic acid. The synthesis of its diastereoisomers is also reported, highlighting the chemical complexity and potential for diverse biological activities (Gaffney & Reese, 2001).
Insights into Cellular Mechanisms
Postle et al. (2004) conducted a study focusing on the synthesis and composition of mammalian cell PtdIns in vivo. They found that PtdIns is synthesized as a wide range of species, suggesting that selective transport between membranes or hydrolysis of specific molecular species could be key in regulating the compositions of PtdIns and its derivatives (Postle et al., 2004).
Modulation in Human Neuroblastoma Cells
Pacini et al. (2004) demonstrated that arachidonic acid can significantly enhance stearic acid incorporation into PtdIns in human neuroblastoma cells, indicating a potential mechanism through which PtdIns achieves its 1-stearoyl-2-arachidonoyl configuration. This finding has implications for understanding the role of PtdIns in neurobiology (Pacini et al., 2004).
Role in Cellular Signaling and Disease
Manna and Jain (2015) reviewed the role of PtdIns(3,4,5)P3 signaling in various cellular functions and its implications in metabolic diseases like obesity and diabetes. They highlighted that dysregulated PtdIns(3,4,5)P3 signaling is a prime mediator of insulin resistance, linking it to broader health issues (Manna & Jain, 2015).
Propriétés
Nom du produit |
PtdIns-(3,4,5)-P3 (1-stearoyl, 2-arachidonoyl) (sodium salt) |
|---|---|
Formule moléculaire |
C47H82O22P4 · 4Na |
Poids moléculaire |
1215 |
InChI |
InChI=1S/C47H86O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)65-39(37-63-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-64-73(61,62)69-44-42(50)45(66-70(52,53)54)47(68-72(58,59)60)46(43(44)51)67-71(55,56)57;;;;/h11,13, |
Clé InChI |
JCZJAQPLXIVRFT-BPEMJPOJSA-J |
SMILES |
CCCCCCCCCCCCCCCCCC(OCC(OC(CCC/C=CC/C=CC/C=CC/C=CCCCCC)=O)COP([O-])(O[C@@H]1[C@H](O)[C@H](OP([O-])(O)=O)[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@H]1O)=O)=O.[Na+].[Na+].[Na+].[Na+] |
Synonymes |
Phosphatidylinositol-3,4,5-triphosphate C-18 (sodium salt) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






